5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity, block receptor binding, or alter cellular signaling pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole rings.
Thioglycoside derivatives: Compounds with similar scaffolds but different substituents.
Uniqueness
5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c17-12(18)9-4-13-16-2-1-10(14-11(9)16)15-5-8-3-7(15)6-19-8/h1-2,4,7-8H,3,5-6H2,(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
IJCPPARKDUENIZ-YUMQZZPRSA-N |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC4=C(C=NN4C=C3)C(=O)O |
Origin of Product |
United States |
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